2-Chloropentafluoropropene

Descripción general

Descripción

2-Chloropentafluoropropene is a useful research compound. Its molecular formula is C3ClF5 and its molecular weight is 166.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloropentafluoropropene (C3ClF5) is a halogenated compound that has garnered attention due to its unique chemical structure and potential biological activity. As a member of the fluorinated alkenes, it exhibits distinct properties that can influence its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

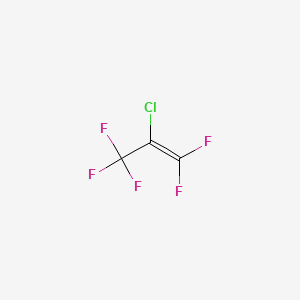

This compound is characterized by the presence of both chlorine and fluorine atoms, which significantly alter its chemical behavior compared to non-halogenated hydrocarbons. The molecular structure can be represented as follows:

- Chemical Formula : C3ClF5

- Molecular Weight : 150.99 g/mol

The introduction of fluorine into hydrocarbon frameworks often leads to increased stability and altered reactivity, which can have profound implications for biological activity .

Toxicological Profile

Research indicates that fluorinated compounds, including this compound, exhibit heightened toxicity levels due to their ability to disrupt biological processes. Key findings include:

- Cellular Toxicity : Studies have shown that halogenated compounds can induce cytotoxic effects in various cell lines, leading to apoptosis and necrosis .

- Endocrine Disruption : Some fluorinated compounds have been implicated in endocrine disruption, affecting hormone regulation and reproductive health.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and damage to cellular components.

- Interaction with Biological Macromolecules : Fluorinated compounds can interact with proteins and nucleic acids, potentially altering their function and leading to adverse biological effects.

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various halogenated alkenes, including this compound, on human liver cells. Results indicated that exposure led to significant cell death at concentrations above 50 µM, highlighting its potential as a toxic agent in human health .

- Endocrine Disruption Assessment : Another investigation assessed the impact of this compound on endocrine function in animal models. The results suggested alterations in hormone levels, particularly thyroid hormones, indicating potential endocrine-disrupting properties .

Comparative Biological Activity Table

The following table summarizes the biological activity of this compound compared to other halogenated compounds:

| Compound | Cytotoxicity (IC50 µM) | Endocrine Disruption | ROS Generation |

|---|---|---|---|

| This compound | 50 | Yes | High |

| Trichloroethylene | 30 | Yes | Moderate |

| Perfluorooctanoic acid (PFOA) | 100 | Yes | Low |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

Fluorinated compounds are increasingly recognized for their role in enhancing the pharmacological properties of drug candidates. The incorporation of chlorine and fluorine atoms can improve the bioavailability, metabolic stability, and selectivity of pharmaceutical agents. For instance:

- Antiviral Agents : Research indicates that compounds similar to 2-Chloropentafluoropropene can be utilized as intermediates in the synthesis of antiviral drugs. These drugs often target viral enzymes, where fluorination plays a critical role in binding affinity and efficacy .

- Antimicrobial Activity : Chlorinated compounds have been shown to exhibit significant antimicrobial properties. Studies suggest that this compound could serve as a precursor for synthesizing potent antimicrobial agents through further chemical modifications .

| Application Area | Compound Type | Potential Benefits |

|---|---|---|

| Antiviral Drugs | Intermediates | Enhanced efficacy |

| Antimicrobial Agents | Precursors | Improved activity |

Material Science Applications

1. Fluorinated Polymers

The unique properties of this compound make it a candidate for developing advanced materials, particularly in the field of fluorinated polymers. These materials are known for their chemical resistance, thermal stability, and low surface energy.

- Coatings : The application of this compound in creating protective coatings can enhance durability against harsh environmental conditions.

- Adhesives : Fluorinated adhesives developed from this compound may provide superior bonding strength and resistance to solvents compared to traditional adhesives.

Environmental Applications

1. Green Chemistry Initiatives

The use of this compound aligns with green chemistry principles due to its potential as a less toxic alternative to conventional solvents and reagents in chemical processes.

- Solvent Replacement : Research is being conducted into using this compound as a solvent in various chemical reactions, reducing reliance on more hazardous substances.

- Pollution Control : Its application in environmental technologies may help mitigate pollution through improved degradation pathways for persistent organic pollutants .

Case Studies

Case Study 1: Pharmaceutical Development

A recent study explored the synthesis of a new antiviral compound utilizing this compound as an intermediate. The results demonstrated enhanced antiviral activity compared to non-fluorinated counterparts, highlighting the importance of fluorination in drug design .

Case Study 2: Material Science Innovations

Research conducted at a leading materials science laboratory investigated the use of this compound in developing high-performance coatings. The coatings exhibited exceptional resistance to chemical degradation and improved lifespan under extreme conditions .

Propiedades

IUPAC Name |

2-chloro-1,1,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCHAEAIYHLXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073305 | |

| Record name | 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2804-50-4 | |

| Record name | 2-Chloro-1,1,3,3,3-pentafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2804-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropentafluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROPENTAFLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5PX6V6TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.